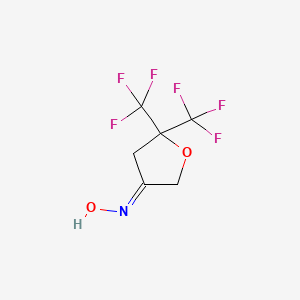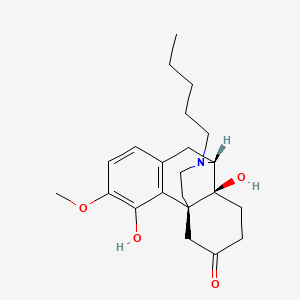
2-(Methylselanyl)-4,5-dihydro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylselanyl)-4,5-dihydro-1,3-thiazole is an organoselenium compound characterized by the presence of a selenium atom bonded to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylselanyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of a thiazole derivative with a methylselanyl reagent. One common method includes the use of methylselanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming selenoxides or selenones depending on the oxidizing agent used.
Reduction: The compound can be reduced to form selenides, often using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-(Methylselanyl)-4,5-dihydro-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways involving selenium.
Medicine: Explored for its potential anticancer properties due to the role of selenium in cancer prevention and therapy.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(Methylselanyl)-4,5-dihydro-1,3-thiazole involves its interaction with biological molecules through the selenium atom. Selenium can form selenoproteins, which are involved in various cellular processes, including antioxidant defense and redox regulation. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
- 2-Methylselanyl-1-phenylethanol
- 2-Amino-3-selanyl butanoic acid
- 2-Amino-3-(methylselanyl) butanoic acid
Comparison: 2-(Methylselanyl)-4,5-dihydro-1,3-thiazole is unique due to its thiazole ring structure, which imparts distinct chemical properties compared to other organoselenium compounds
Propriétés
Numéro CAS |
112335-53-2 |
|---|---|
Formule moléculaire |
C4H7NSSe |
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
2-methylselanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C4H7NSSe/c1-7-4-5-2-3-6-4/h2-3H2,1H3 |
Clé InChI |
JMLAZVOPHQBCKB-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C1=NCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



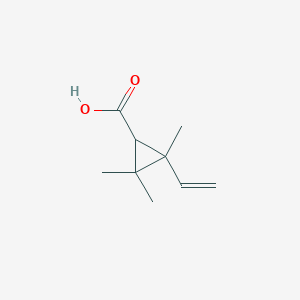
![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
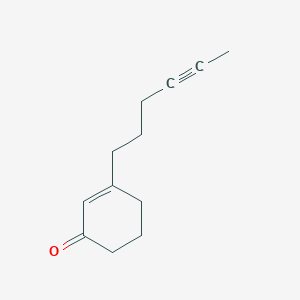
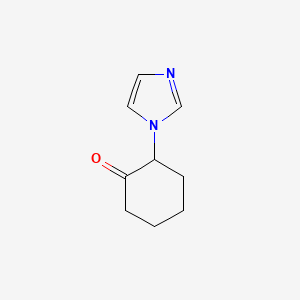

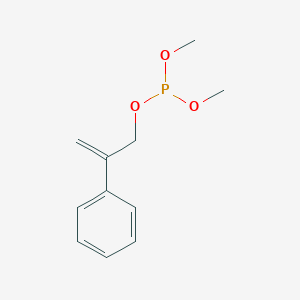
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
